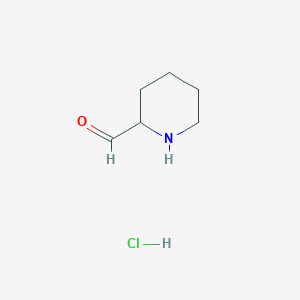

Piperidine-2-carbaldehyde hydrochloride

Description

Chemical Identity and Nomenclature

Piperidine-2-carbaldehyde hydrochloride is a well-defined organic compound that exists as a hydrochloride salt of the corresponding free base aldehyde. The compound possesses the Chemical Abstracts Service registry number 1159825-30-5, which serves as its unique identifier in chemical databases and commercial catalogs. The molecular formula of this compound is C6H12ClNO, reflecting the composition of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 149.62 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-piperidinecarbaldehyde hydrochloride, which accurately describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems recognize this compound under several synonyms, including 2-formylpiperidine hydrochloride and piperidine-2-carboxaldehyde hydrochloride, all of which refer to the same chemical entity but emphasize different aspects of its structural features.

The compound's structural characterization can be further understood through its International Chemical Identifier notation, which provides a standardized representation of its molecular connectivity. The InChI code for the free base form is 1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H, indicating the specific arrangement of atoms and bonds within the molecule. This systematic approach to chemical identification ensures unambiguous communication within the scientific community and facilitates accurate database searches and compound procurement.

Historical Context in Chemical Research

The development and characterization of this compound emerged from the broader historical trajectory of piperidine chemistry, which has been a subject of intensive investigation since the early twentieth century. Piperidine derivatives have long been recognized for their fundamental importance in organic synthesis, serving as crucial intermediates in the preparation of pharmaceutically active compounds and natural product analogs. The specific interest in 2-substituted piperidine derivatives, including the carbaldehyde variant, developed as synthetic chemists sought to exploit the unique reactivity patterns associated with the proximity of the nitrogen atom to the aldehyde functional group.

The hydrochloride salt formation represents a common strategy employed by chemists to enhance the stability and handling characteristics of basic organic compounds. This approach became particularly prevalent in the mid-twentieth century as pharmaceutical chemistry expanded and the need for stable, crystalline forms of bioactive molecules increased. The conversion of free base amines to their corresponding hydrochloride salts provided numerous advantages, including improved solubility profiles, enhanced thermal stability, and more predictable storage characteristics.

Contemporary research involving this compound has been significantly influenced by advances in asymmetric synthesis and stereoselective transformations. The compound has found particular utility in synthetic methodologies that require precise control over stereochemical outcomes, building upon decades of research into chiral auxiliary systems and catalytic asymmetric processes. These developments have positioned this compound as a valuable starting material for the preparation of enantiomerically pure compounds with defined three-dimensional structures.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within the broader landscape of synthetic organic chemistry due to its unique combination of structural features and reactivity patterns. The compound serves as a versatile synthetic intermediate that enables access to a diverse array of structurally complex molecules through various transformation pathways. Its significance stems primarily from the presence of both a nucleophilic nitrogen center and an electrophilic aldehyde group within the same molecular framework, creating opportunities for intramolecular cyclization reactions and sophisticated molecular rearrangements.

Recent synthetic applications have demonstrated the compound's utility in the construction of polycyclic structures through annulation reactions. Research has shown that piperidine-2-carbaldehyde can participate in single-step synthesis procedures to generate 5,6,7,8-tetrahydroindolizines when combined with 1,3-dicarbonyl compounds under appropriate reaction conditions. This transformation exemplifies the compound's ability to serve as a key building block in the rapid assembly of complex heterocyclic frameworks that would otherwise require multiple synthetic steps.

The compound's role in asymmetric synthesis has been particularly noteworthy, with applications in the preparation of amino acid derivatives and related bioactive molecules. Synthetic routes utilizing amino acid-derived aldehydes, including those structurally related to piperidine-2-carbaldehyde, have been employed in the synthesis of complex natural products and pharmaceutical intermediates. These applications highlight the compound's capacity to participate in stereocontrolled transformations that generate products with defined three-dimensional arrangements of atoms.

Furthermore, the compound has found utility in multicomponent reaction strategies, which represent an efficient approach to molecular diversity generation. The ability of this compound to participate in three-component condensation reactions demonstrates its compatibility with modern synthetic methodologies that prioritize atom economy and reaction efficiency.

Research Scope and Objectives

Current research initiatives involving this compound are primarily focused on expanding its synthetic utility through the development of novel transformation methodologies and the exploration of its potential in medicinal chemistry applications. Contemporary investigations aim to harness the compound's unique reactivity profile to access previously inaccessible molecular architectures and to develop more efficient synthetic routes to pharmaceutically relevant targets.

One significant area of research concentration involves the development of cascade reaction sequences that can transform this compound into complex polycyclic structures through a series of consecutive bond-forming processes. Recent studies have demonstrated the feasibility of converting piperidine derivatives into pyrrolidin-2-ones and related heterocyclic systems through carefully orchestrated reaction cascades. These investigations represent attempts to maximize synthetic efficiency while maintaining high levels of selectivity and product purity.

Another important research direction focuses on the compound's potential applications in the synthesis of biologically active molecules, particularly those targeting central nervous system disorders and metabolic diseases. The structural similarity between piperidine-2-carbaldehyde derivatives and naturally occurring alkaloids suggests potential for the development of novel therapeutic agents through systematic structural modification and biological evaluation.

Research objectives also encompass the development of more sustainable synthetic methodologies that minimize environmental impact while maintaining high synthetic efficiency. Recent work has explored mechanochemical approaches to piperidine chemistry, demonstrating the potential for solid-state transformations that reduce solvent consumption and waste generation. These investigations align with broader trends in green chemistry and sustainable manufacturing practices.

The exploration of stereochemical control in reactions involving this compound represents another critical research frontier. Investigations into asymmetric catalysis and chiral auxiliary systems continue to reveal new opportunities for the preparation of enantiomerically pure compounds, which are essential for pharmaceutical applications where biological activity is often highly dependent on three-dimensional molecular structure.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Cascade Reactions | Polycyclic structure formation | Complex natural product synthesis |

| Medicinal Chemistry | Central nervous system targets | Therapeutic agent development |

| Green Chemistry | Mechanochemical transformations | Sustainable manufacturing |

| Asymmetric Synthesis | Stereochemical control | Enantiomerically pure pharmaceuticals |

Properties

IUPAC Name |

piperidine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVUFDJLJNXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669940 | |

| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-30-5 | |

| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Piperidine-2-carbaldehyde hydrochloride has been found to have potential anticancer properties. It primarily targets cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer. The compound interacts with these cells and affects their growth and proliferation.

Mode of Action

This compound interacts with its targets by activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression. It also induces a caspase-dependent pathway, leading to apoptosis or programmed cell death.

Biochemical Pathways

The compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB. These pathways are involved in cell proliferation, survival, and apoptosis. By regulating these pathways, this compound can inhibit the growth and spread of cancer cells.

Biochemical Analysis

Biochemical Properties

Piperidine-2-carbaldehyde hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase . These interactions highlight its versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through alterations in cell signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are essential for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo various intra- and intermolecular reactions, leading to the formation of different compounds over time . These changes can impact the compound’s efficacy and safety in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, piperidine derivatives have been shown to cause dose-dependent physiological effects, including alterations in apoptotic markers and oxidative stress . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, piperidine derivatives can undergo hydrogenation and cyclization reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, piperidine derivatives can be transported across cell membranes and distributed within different cellular compartments . These interactions are crucial for the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their activity and function . Understanding these localization patterns is crucial for determining the compound’s therapeutic potential.

Biological Activity

Piperidine-2-carbaldehyde hydrochloride (PCAH) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with an aldehyde functional group at the 2-position. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 145.59 g/mol

- CAS Number : 1159825-30-5

Mechanisms of Biological Activity

The biological activity of PCAH can be attributed to its interaction with various biological targets:

- Histone Acetyltransferases (HATs) : PCAH has been studied for its inhibitory effects on HATs, particularly p300 and CBP, which are crucial in gene transcription regulation. Inhibitors of these enzymes can have implications in cancer treatment and epigenetic modifications .

- Antiviral Activity : Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against HIV-1 protease. For instance, a related compound with a piperidine scaffold demonstrated an IC value of 3.61 nM against HIV-1 variants .

- Neuroprotective Effects : Piperidine derivatives have been explored for their neuroprotective properties, potentially acting through modulation of neurotransmitter systems or reducing oxidative stress .

Table 1: Biological Activities of Piperidine Derivatives

| Compound | Target | IC (nM) | Activity Description |

|---|---|---|---|

| PCAH | p300 HAT | 620 | Moderate inhibition |

| Piperidine-3-carboxamide | HIV-1 Protease | 3.61 | Strong antiviral activity |

| Piperidine derivatives | Neuroprotection | N/A | Potential reduction in oxidative stress |

Detailed Findings

- Inhibition of HATs : In a study assessing the structure-activity relationship (SAR) of PCAH analogs, it was found that modifications to the piperidine ring significantly impacted their inhibitory potency against p300 HAT. For example, compounds with an amide linkage showed enhanced activity compared to those without .

- Antiviral Properties : The introduction of a flexible nitrogen-containing heterocycle like piperidine has been shown to improve binding interactions within the active site of HIV-1 protease, leading to enhanced inhibitory effects against both wild-type and drug-resistant strains .

- Neuroprotective Mechanisms : Research indicates that certain piperidine derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis under stress conditions .

Scientific Research Applications

Chemical Properties and Structure

Piperidine-2-carbaldehyde hydrochloride has the molecular formula . It features a piperidine ring with an aldehyde functional group at the second carbon position, making it a versatile building block in organic synthesis.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple reactions, including:

- Condensation Reactions : It can react with amines to form imines or amines.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids.

| Reaction Type | Product Example |

|---|---|

| Oxidation | Piperidine-2-carboxylic acid |

| Reduction | Piperidine-2-methanol |

| Substitution | Various substituted piperidines |

Research indicates that piperidine derivatives exhibit various pharmacological activities, including:

- Antimicrobial Properties : Studies have shown that compounds derived from piperidine can inhibit bacterial growth and exhibit antifungal activity.

- Anticancer Activity : Some derivatives have shown promise as potential anticancer agents, targeting specific cancer cell lines.

A study published in the Journal of Clinical Medicine of Kazakhstan highlighted the potential of piperidine derivatives in treating cancer and central nervous system diseases. The research utilized in silico methods to predict biological activity and identified several promising candidates for further preclinical studies .

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. Its derivatives are explored for various therapeutic applications:

- Anti-inflammatory Agents : Compounds derived from this scaffold are being investigated for their ability to modulate inflammatory pathways.

- Neurological Disorders : Research indicates potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Industrial Applications

In addition to its applications in pharmaceuticals, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows for modifications that are useful in dye synthesis.

- Agrochemicals : It serves as a precursor for developing herbicides and pesticides.

Case Studies

-

Antimicrobial Activity Study

A recent study assessed the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several synthesized compounds exhibited significant antibacterial activity, suggesting their potential use as new antimicrobial agents . -

Cancer Treatment Research

A comprehensive analysis of new piperidine derivatives revealed promising antitumor activity against cervical cancer cells. The study utilized molecular docking techniques to predict interactions with cancer-related targets, paving the way for future drug development . -

Neuropharmacological Investigations

In silico predictions of piperidine derivative activities have shown potential effects on neurotransmitter systems, indicating possible applications in treating anxiety and depression disorders .

Comparison with Similar Compounds

Molecular and Structural Properties

The table below highlights key differences in molecular features among piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents |

|---|---|---|---|---|

| Piperidine-2-carbaldehyde hydrochloride | 144876-20-0 | C₆H₁₁NO·HCl | 149.62 | Aldehyde (position 2), hydrochloride salt |

| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 1179369-48-2 | C₉H₁₄N₄·2HCl | 251.17 | Pyrimidinyl (position 4), amine, dihydrochloride |

| 3-(2-Methylphenoxy)piperidine hydrochloride | 1858256-18-4 | C₁₂H₁₈ClNO | 227.73 | 2-Methylphenoxy (position 3), hydrochloride salt |

| 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride | Not provided | C₁₂H₁₅ClN₂O₃ | 282.72 (estimated) | 2-Nitrophenoxymethyl (position 4), hydrochloride salt |

| N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride | 1197236-17-1 | C₁₀H₂₁ClN₂O₂ | 236.74 | Carboxamide, hydroxy-dimethylethyl group, hydrochloride salt |

Key Observations :

Insights :

General Trends :

- Most piperidine hydrochlorides require stringent ventilation, PPE, and emergency protocols . Piperidine-2-carbaldehyde’s aldehyde group may pose additional risks due to its reactivity.

Preparation Methods

Synthesis of 2-Spiropiperidines

A facile two-step procedure can be employed for synthesizing 2-spiropiperidines. Initially, δ-N-Boc-amino-β-ketoesters are formed in situ via the addition of the Weiler dianion to the N-Boc imine. Subsequently, the N-Boc group is removed using hydrochloric acid in dioxane, yielding the corresponding hydrochloride salt. This hydrochloride salt is then treated with sodium bicarbonate in the presence of a ketone to promote cyclization and afford the desired 2-spiropiperidine.

Scheme 3: Two-step synthesis of 2-spiropiperidines 10

Table 1: Synthesis of δ-N-Boc-amino-β-ketoesters 9

| N-Boc sulfone 7 | R | Yield 9 (%) |

|---|---|---|

Preparation of 2-Pyridylaldehyde

The preparation of 2-pyridylaldehyde involves a multi-step process using 2-picoline as the starting material.

Chloromethylpyridine Formation: 2-picoline reacts with trichloroisocyanuric acid in a halohydrocarbon solvent, using benzamide as a catalyst, under reflux conditions to produce 2-chloromethylpyridine. The mole ratio of 2-picoline to trichloroisocyanuric acid is preferably 1:1.08. The trichloroisocyanuric acid is added dropwise to the mixture of 2-picoline, halohydrocarbon, and benzamide over 1 hour, and the reaction is maintained at 40-90°C for 2-3 hours. After completion, the reaction mixture is cooled, filtered, and the filter residue is washed with chloroform. The organic phase is washed with saturated sodium carbonate solution, followed by chloroform extraction of the aqueous layer. The combined organic phases are evaporated under reduced pressure to obtain 2-chloromethylpyridine.

- Reaction Equation:

$$

\text{2-picoline} + \text{trichloroisocyanuric acid} \rightarrow \text{2-chloromethylpyridine}

$$

- Reaction Equation:

Hydrolysis to 2-Piconol: The 2-chloromethylpyridine is hydrolyzed under alkaline conditions at elevated temperature to form 2-piconol. Suitable alkaline conditions include sodium carbonate solution, sodium hydrogen carbonate solution, sodium hydroxide solution, potassium carbonate solution, or potassium oxalate solution. The reflux time for this step is 5-7 hours. After the reaction, dichloromethane extraction is performed, followed by washing with saturated brine and drying over anhydrous sodium sulfate.

- Reaction Equation:

$$

\text{2-chloromethylpyridine} \xrightarrow{\text{Hydrolysis, alkaline condition}} \text{2-piconol}

$$

- Reaction Equation:

Oxidation to 2-Pyridylaldehyde: The 2-piconol is dissolved in a halohydrocarbon solvent, with 2,2,6,6-tetramethyl piperidine oxynitride and potassium bromide as catalysts. The mixture is cooled to -10-0°C, and a 10wt% solution of sodium hypochlorite is added dropwise. After the addition, the mixture is stirred at 10-25°C. The molar consumption of 2,2,6,6-tetramethyl piperidine nitrogen oxide is 0.5-1.5% relative to 2-piconol. The reaction mixture is extracted with dichloromethane, and the organic phase is washed sequentially with sodium thiosulfate and saturated brine, then dried over anhydrous sodium sulfate. The 2-pyridylaldehyde product is collected by distillation under reduced pressure.

- Reaction Equation:

$$

\text{2-piconol} \xrightarrow{\text{Oxidation}} \text{2-pyridylaldehyde}

$$

Halohydrocarbons like methylene dichloride, chloroform, or 1,2-ethylene dichloride can be used as solvents in these reactions.

- Reaction Equation:

Q & A

Q. What are the recommended synthetic routes for preparing piperidine-2-carbaldehyde hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting the free base (piperidine-2-carbaldehyde) with hydrochloric acid. Key steps include:

- Esterification/acid treatment : Similar to ethyl pyrrolidine-2-carboxylate hydrochloride synthesis, where reflux conditions ensure complete reaction, followed by HCl treatment to form the hydrochloride salt .

- Purification : Crystallization from ethanol or methanol is recommended to isolate the hydrochloride salt with high purity.

- Critical parameters : Solvent choice (e.g., anhydrous ethanol), temperature control (avoiding decomposition), and stoichiometric HCl addition (to prevent excess acid residues).

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., PubChem data for related piperidine derivatives) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 150.16 for the free base; adjust for HCl adduct).

- HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection at 210–260 nm .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may release toxic gases (e.g., HCl upon decomposition) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Experimental design : Conduct accelerated stability studies at pH 1–10 (using buffer solutions) and monitor degradation via HPLC and mass spectrometry.

- Data interpretation : Note that hydrochloride salts often exhibit reduced stability in alkaline media due to deprotonation. Cross-reference findings with related compounds (e.g., 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride, which shows pH-dependent solubility ).

- Mitigation : Stabilize formulations using lyophilization or co-solvents (e.g., PEG-400) for aqueous applications .

Q. What mechanistic insights guide the optimization of this compound in nucleophilic addition reactions?

- Steric and electronic effects : The aldehyde group in piperidine-2-carbaldehyde is highly reactive but may exhibit steric hindrance from the piperidine ring. Computational modeling (e.g., DFT) can predict regioselectivity in reactions with amines or Grignard reagents .

- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance electrophilicity of the carbonyl group, as demonstrated in similar piperidine derivatives .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

Q. How does the hydrochloride salt form influence solubility and bioactivity compared to the free base?

- Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) due to ionic dissociation. Compare with free base solubility in DMSO or ethanol using nephelometry .

- Bioactivity : Test both forms in parallel assays (e.g., antimicrobial activity screens) to evaluate salt-specific effects on membrane permeability or target binding .

Q. What strategies are effective in addressing discrepancies between computational predictions and experimental spectral data?

- Validation : Cross-check NMR chemical shifts with databases (e.g., PubChem, Reaxys) and adjust for solvent effects (e.g., DO vs. CDCl) .

- Dynamic effects : Consider conformational flexibility of the piperidine ring using variable-temperature NMR to account for signal splitting .

- Collaboration : Share raw data with computational chemists to refine force field parameters in molecular modeling software .

Methodological Best Practices

- Contradiction analysis : Use orthogonal analytical methods (e.g., X-ray crystallography with NMR) to validate structural assignments .

- Data reporting : Include detailed synthetic protocols, spectral raw data, and statistical analyses in supplementary materials for reproducibility .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.